tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate
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Overview
Description
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic framework .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in drug design .
Biology
In biological research, this compound has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs .
Medicine
In medicine, the compound’s ability to inhibit specific proteins and enzymes makes it a potential therapeutic agent for various diseases, including tuberculosis .
Industry
In the industrial sector, this compound is used in the synthesis of other spirocyclic compounds, which have applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate involves its interaction with molecular targets such as the MmpL3 protein. This interaction inhibits the protein’s function, thereby exerting its biological effects . The compound’s spirocyclic structure allows it to fit into specific binding sites on the target protein, disrupting its activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
tert-Butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate: This compound includes a benzyl group, which may alter its biological activity.
Uniqueness
tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate is unique due to its specific spirocyclic framework and its potential as an inhibitor of the MmpL3 protein. This makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C15H28N2O2 |
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Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl N-(1-azaspiro[5.5]undecan-4-yl)carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-7-10-16-15(11-12)8-5-4-6-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
InChI Key |
WZDGORYUPLGTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CCCCC2 |
Origin of Product |
United States |
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